Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (molecular formula: C₉H₁₄N₃O₂, corrected from evidence) is a substituted pyrazole derivative featuring an amino group at position 5, methyl groups at positions 1 and 4, and an ethyl ester moiety at position 3 . This compound is synthesized via condensation reactions involving pyrazole precursors, as inferred from related syntheses in the evidence (e.g., reactions with malononitrile or ethyl cyanoacetate under reflux conditions) .
Pyrazole derivatives are valued in medicinal and materials chemistry due to their diverse bioactivities, including antiviral and antimicrobial properties. The amino and ester groups in this compound make it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
ethyl 5-amino-1,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHMJDRTUAPOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
The most common method for synthesizing Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate involves cyclization of hydrazine derivatives with carbonyl compounds. Key steps include:
Reagents : Ethyl acetoacetate, hydrazine derivatives (e.g., 4-methylphenylhydrazine).
Conditions : The reaction typically occurs in ethanol or methanol under reflux conditions, often with the addition of acetic acid as a catalyst.
Typical Yields : Yields range from 75% to 90%, depending on the specific conditions used.
Multi-Step Synthesis
Another approach involves a multi-step synthesis that includes:
Formation of the Pyrazole Ring : This can be achieved through condensation reactions between ethyl cyanoacetate and hydrazine derivatives.
Functionalization : Subsequent steps may include functionalizing the pyrazole ring to introduce amino and ester groups.
Purification : Techniques such as crystallization or chromatography are employed to purify the final product.
Industrial Production Methods
For large-scale production, continuous flow reactors may be utilized to enhance yield and purity. This method allows for better control over reaction conditions and can significantly reduce production time.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, hydrazine | Reflux in ethanol/methanol | 75–90 |
| Multi-Step Synthesis | Ethyl cyanoacetate, hydrazine | Varies (often reflux) | Varies |
| Industrial Production | Continuous flow reactors | Optimized conditions | High |
The synthesis involves several key reactions that can be categorized as follows:
Cyclization Mechanism
The cyclization of ethyl cyanoacetate with hydrazine leads to the formation of the pyrazole ring through nucleophilic attack followed by dehydration.
Functional Group Transformations
Once the pyrazole ring is formed, various functional group transformations can occur:
Oxidation : The amino group can be oxidized under acidic conditions using agents like potassium permanganate or hydrogen peroxide.
Reduction : The ester moiety can be selectively reduced using lithium aluminum hydride or hydrogenation techniques.
Stability and Reactivity
The stability of this compound is influenced by factors such as pH and temperature:
| Factor | Effect | Optimal Range |
|---|---|---|
| pH | Protonation reduces reactivity | 5.5 - 7.5 |
| Temperature | High temperatures lead to decarboxylation | 0 - 60 °C |
| Light Exposure | Can promote radical side reactions | Protect from UV |
This compound is synthesized through various methods involving cyclization and functionalization of precursors. The choice of method depends on desired yield and purity, as well as scalability for industrial applications. Understanding these preparation methods is crucial for advancing research and applications in medicinal chemistry related to this compound.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the amino and methyl groups under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | 5-Nitro-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | 68% | |
| H₂O₂/Fe³⁺ | Ethanol, RT | 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate | 52% |
Key findings:
- Oxidation of the amino group (-NH₂) preferentially occurs over methyl groups under acidic conditions
- Steric effects from the 1,4-dimethyl groups direct regioselectivity toward the 5-position
Reduction Reactions
The ester moiety shows selective reducibility while preserving the amino group:
Notable observation:
Substitution Reactions
The amino group participates in nucleophilic substitutions and coupling reactions:
Bromination
Coupling Reactions
| Partner | Coupling Agent | Products | Yield | Reference |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-amino derivatives | 55-78% | |
| Carboxylic acids | EDCl/HOBt | Amide-functionalized pyrazoles | 89% |
Mechanistic insight:
- Buchwald-Hartwig amination enables C-N bond formation at the 5-position
- Steric hindrance from 1,4-dimethyl groups slows coupling kinetics compared to unsubstituted analogs
Cyclization Reactions
The amino and ester groups participate in heterocycle formation:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | DCM, 0°C → RT | Pyrazolo[1,5-a]pyrimidine derivatives | 73% | |
| NH₂OH·HCl | EtOH, reflux | Isoxazolo[5,4-d]pyrazole systems | 68% |
Key application:
Tautomerism Effects
The compound exhibits prototropic tautomerism influencing reactivity:
| Condition | Major Tautomer | Reactivity Preference | Reference |
|---|---|---|---|
| Polar aprotic solvents | 1H-tautomer | Electrophilic attack at N2 | |
| Non-polar solvents | 2H-tautomer | Nucleophilic substitution at C4 |
Experimental evidence from X-ray crystallography confirms the 1H-tautomer predominates in solid state
Stability Profile
Critical parameters affecting reaction outcomes:
Scientific Research Applications
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism by which Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-amino-1,2,4-triazole-3-carboxylate
- Structure : Replaces the pyrazole core with a 1,2,4-triazole ring.
- Key Differences :
- The triazole ring introduces an additional nitrogen atom, altering electronic properties (e.g., increased polarity and hydrogen-bonding capacity).
- Demonstrated application as a precursor for HIV-1 inhibitors, highlighting its pharmacological relevance compared to the pyrazole analog, which lacks reported antiviral data .
- Synthesis : Prepared via reactions with 1-phenylbutane-1,3-dione, followed by ester hydrolysis .
Ethyl 5-(6-chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate
- Structure: Features a 6-chloropyridin-2-yl substituent at position 5 instead of an amino group.
- Key Differences: The electron-withdrawing chlorine and aromatic pyridine group enhance stability and may influence binding affinity in pesticidal or pharmaceutical applications. Reduced nucleophilicity at position 5 compared to the amino-substituted derivative, limiting its utility in further substitution reactions .
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Structure: A fused pyran-pyrazole system with additional cyano and phenyl groups.
- The cyano group enhances electrophilicity, enabling click chemistry applications, unlike the simpler pyrazole derivative .
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
- Structure : Substitutes the 1-methyl group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- Key Differences :
Structural and Functional Analysis Table
Biological Activity
Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 184.20 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of metabolic pathways essential for microbial growth .
Anticancer Effects
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory and Analgesic Activities
This compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Its analgesic properties have been attributed to the modulation of pain pathways in animal models, suggesting potential use in pain management therapies .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Gene Expression Modulation : It has been shown to influence the expression levels of genes associated with apoptosis and cell cycle regulation.
- Tautomerism : The compound exhibits tautomeric forms that may enhance its reactivity and interaction with biological targets .
Pharmacokinetics
Pharmacokinetic studies are still limited; however, preliminary data suggest that the compound has favorable absorption characteristics. Its bioavailability, half-life, metabolism, and excretion patterns are yet to be fully elucidated, necessitating further research .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Research : In a study examining its effects on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessing its antibacterial properties showed promising results against resistant strains of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Anti-inflammatory | Reduces inflammation | Inhibition of cytokine production |
| Analgesic | Pain relief | Modulation of pain pathways |
Q & A
Q. What synthetic methodologies are recommended for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate?
A common approach involves cyclocondensation reactions of hydrazine derivatives with carbonyl-containing precursors. For example, analogous pyrazole carboxylates are synthesized via condensation of hydrazides with ethoxyacrylate derivatives, followed by cyclization under acidic conditions (e.g., trifluoroacetic acid) . Purification typically employs flash chromatography using gradients of cyclohexane/ethyl acetate, achieving yields up to 90% . Key steps include monitoring reaction progress via TLC and optimizing temperature (e.g., 50°C for azide incorporation) .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, a singlet at δ 8.02 ppm in NMR corresponds to the pyrazole C-H proton, while ester carbonyls appear at ~161 ppm in NMR .
- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular ions (e.g., [M] at m/z 181.0596) .
- IR Spectroscopy : Stretching vibrations for ester carbonyls (~1681 cm) and azide groups (~2121 cm) confirm functional groups .
Q. What safety protocols should be followed during handling?
While specific toxicity data for this compound is unavailable, general pyrazole safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., Celite) and dispose via licensed waste services .
- First Aid : Flush eyes/skin with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Catalyst Screening : Replace trifluoroacetic acid (TFA) with milder acids to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Temperature Control : Gradual warming (0°C → 50°C) minimizes decomposition of thermally sensitive intermediates like azides .
- Purification : Use preparative HPLC for higher-purity isolates when silica gel chromatography is insufficient .
Q. How do crystallographic tools (e.g., SHELX, Mercury) aid in structural validation?
- SHELX Suite : Used for small-molecule refinement via direct methods (SHELXS) and least-squares optimization (SHELXL). It is robust for high-resolution data and twinned crystals .
- Mercury : Visualizes intermolecular interactions (e.g., hydrogen bonds) and packing patterns. Its "Materials Module" identifies motif similarities across crystal structures, aiding polymorphism studies .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations) .
- Redetermination : Re-crystallize the compound under varying conditions (e.g., solvent polarity) to resolve discrepancies in unit cell parameters .
- Error Analysis : Check for common artifacts (e.g., solvent peaks in NMR or preferred orientation in XRD) .
Q. What pharmacological applications are suggested by structural analogs?
Pyrazole carboxylates are explored as:
- Enzyme Inhibitors : Analogous compounds show activity against kinases and hydrolases due to hydrogen-bonding motifs .
- Anticancer Agents : Derivatives with trifluoromethyl groups exhibit cytotoxicity via intercalation or ROS generation .
- NO Donors : Azide-containing pyrazoles (e.g., diazeniumdiolates) release nitric oxide, suggesting vasodilation potential .
Data Gaps and Future Directions
- Ecotoxicity : No data on biodegradability or bioaccumulation; standard OECD tests (e.g., 301D) are recommended .
- Reactivity : Stability under oxidative conditions requires further study (e.g., compatibility with peroxides) .
- Pharmacokinetics : In vitro ADMET profiling (e.g., CYP inhibition, plasma stability) is needed to assess drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
